4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule that contains several heterocyclic moieties, including an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The imidazole ring is a key feature, containing two nitrogen atoms . Unfortunately, the specific structural details for this compound are not provided in the available literature.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, leading to two equivalent tautomeric forms . The specific physical and chemical properties of this compound are not detailed in the available literature.Scientific Research Applications
- Due to the known antifungal properties of certain functional groups within this compound, it is suitable for investigating antifungal activity against specific pathogens . Researchers can explore its efficacy against fungal strains and study its mechanism of action.
- Docking studies could reveal its binding affinity to specific cancer-related proteins, providing insights into its potential as an anticancer agent .
- The PI3K/Akt signaling pathway plays a crucial role in cancer. Researchers can explore whether this compound inhibits PI3K, making it a potential therapeutic candidate for cancer treatment .
- Researchers can synthesize MOFs using this compound and study their properties, such as gas adsorption, catalysis, and drug delivery .
Antifungal Research
Anticancer Potential
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
Metal-Organic Frameworks (MOFs)
Heterocyclic Synthesis Methodology
Mechanism of Action
Target of Action
The compound “4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives often act by interacting with their targets and modulating their activity .
Biochemical Pathways
Without specific information about the compound, it’s difficult to determine the exact biochemical pathways it might affect. Imidazole derivatives are involved in a variety of biochemical processes .
Pharmacokinetics
The presence of the imidazole ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives can have a variety of effects depending on their specific structure and the targets they interact with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c29-21(16-5-3-15(4-6-16)13-27-10-9-22-14-27)23-12-20-25-24-19-8-7-17(26-28(19)20)18-2-1-11-30-18/h1-11,14H,12-13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAWVVWJBTLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=C(C=C4)CN5C=CN=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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